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molecular formula C13H9BrN2 B186887 2-(4-Bromophenyl)benzimidazole CAS No. 2622-74-4

2-(4-Bromophenyl)benzimidazole

Cat. No. B186887
M. Wt: 273.13 g/mol
InChI Key: YRWMGOSKROWAIT-UHFFFAOYSA-N
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Patent
US05486517

Procedure details

Sodium bisulfite (14.4 g) is added to 4-bromobenzaldehye (17.1 g) in ethanol (100 mL) and the mixture stirred at reflux for 15 minutes. 1,2-Diaminobenzene (10 g) is added and the mixture stirred at reflux for 16 hours. The solvent is evaporated and the residue is washed with water and ethanol to afford 18.0 g of the title compound as a beige solid.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[Br:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=1.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH2:22]>C(O)C>[Br:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]2[NH:22][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[N:15]=2)=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
17.1 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
the residue is washed with water and ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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